n-(2-Naphthyl)biphenyl-4-amine
Overview
Description
“n-(2-Naphthyl)biphenyl-4-amine”, also known as NPB, is an organic compound with the molecular formula C44H32N2 . It is used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of naphthylamine-based compounds like NPB involves the reaction of aldehydes and ketones with primary or secondary amines to form imine derivatives . A new method for preparing naphthyl amines from 1,5 unsaturated dicarbonyl precursors has been described .Molecular Structure Analysis
The molecular weight of NPB is 588.738 Da . The structure of NPB can be viewed using Java or Javascript .Chemical Reactions Analysis
Amines, including naphthylamine-based compounds, are good nucleophiles and can react with sulfonyl groups to form sulfonamides . They can also undergo SN2 reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of amines, including NPB, depend on the number of carbon-containing groups attached to them . The basicity of amines varies by molecule and largely depends on the availability of the lone pair of electrons from nitrogen .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
- Field : Material Science
- Application : 1,8-naphthalimide derivatives, which are structurally similar to n-(2-Naphthyl)biphenyl-4-amine, are used as emissive materials in OLEDs . They are used as luminescent host, dopant, hole-blocking and electron-transporting materials .
- Method : The rational molecular design of 1,8-naphthalimide derivatives can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
- Results : OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality and captivating flexibility .
Hole Injection and Hole Transporting Materials
- Field : Chemistry
- Application : Phenothiazine derivatives, which are structurally similar to n-(2-Naphthyl)biphenyl-4-amine, are used as hole injection and hole transporting materials .
- Method : The materials are synthesized using the phenothiazinly moiety . The synthesized materials exhibited high glass transition temperature (Tg) in the range of 175 – 202°C .
- Results : The OLED device that used DPtzB as a HIL showed the highest efficiency of 4.31cd/A at 10mA/cm² .
Buchwald–Hartwig Reaction
- Field : Organic Chemistry
- Application : The Buchwald–Hartwig reaction is a carbon-nitrogen cross-coupling reaction. One of its products, arylamines, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .
- Method : This reaction is generally performed by reacting aryl boronate derivatives with a variety of substrates involving nitrogen-containing functional groups such as amines, amides, ureas, hydrazine, carbamates .
- Results : The reaction’s synthetic applicability roots primarily from the inadequacies of typical methods (nucleophilic substitution, reductive amination, etc.) for the synthesis of aromatic C–N bonds .
Chan–Lam Coupling
- Field : Organic Chemistry
- Application : Chan–Lam coupling is one of the most popular and easy methods to perform arylation of amines (N-arylations) .
- Method : This cross-coupling is generally performed by reacting aryl boronate derivatives with a variety of substrates involving nitrogen-containing functional groups such as amines, amides, ureas, hydrazine, carbamates .
- Results : This reaction is used for the synthesis of heterocyclic compounds and total synthesis of natural products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-phenylphenyl)naphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-2-6-17(7-3-1)19-10-13-21(14-11-19)23-22-15-12-18-8-4-5-9-20(18)16-22/h1-16,23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMBNTOZUIMCEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284942 | |
Record name | n-(2-naphthyl)biphenyl-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Naphthyl)biphenyl-4-amine | |
CAS RN |
6336-92-1 | |
Record name | NSC39905 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-naphthyl)biphenyl-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Biphenylyl)-2-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.